molecular formula C6H9NO3 B13799396 (E)-4-hydroxy-3-nitrosohex-3-en-2-one

(E)-4-hydroxy-3-nitrosohex-3-en-2-one

Cat. No.: B13799396
M. Wt: 143.14 g/mol
InChI Key: GWWOIOQTICFGBT-AATRIKPKSA-N
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Description

(E)-4-hydroxy-3-nitrosohex-3-en-2-one is an organic compound characterized by the presence of a hydroxy group, a nitroso group, and a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-hydroxy-3-nitrosohex-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitrosation of a suitable hexene derivative, followed by hydroxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. This includes the use of continuous flow reactors, temperature control systems, and automated monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-hydroxy-3-nitrosohex-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The hydroxy and nitroso groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amines, alcohols, and other substituted hexenes.

Scientific Research Applications

(E)-4-hydroxy-3-nitrosohex-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-4-hydroxy-3-nitrosohex-3-en-2-one involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-hydroxy-3-nitrosohex-3-en-2-one: shares similarities with other nitroso and hydroxy-substituted hexenes.

    4-hydroxy-3-nitrosohexane: Lacks the double bond present in this compound.

    3-nitrosohex-3-en-2-one: Lacks the hydroxy group.

Uniqueness

The unique combination of the hydroxy and nitroso groups in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(E)-4-hydroxy-3-nitrosohex-3-en-2-one

InChI

InChI=1S/C6H9NO3/c1-3-5(9)6(7-10)4(2)8/h9H,3H2,1-2H3/b6-5+

InChI Key

GWWOIOQTICFGBT-AATRIKPKSA-N

Isomeric SMILES

CC/C(=C(/C(=O)C)\N=O)/O

Canonical SMILES

CCC(=C(C(=O)C)N=O)O

Origin of Product

United States

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